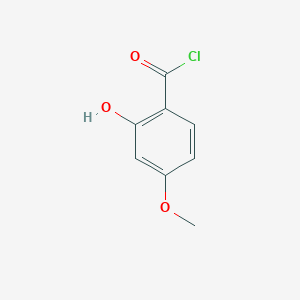

2-Hydroxy-4-methoxybenzoyl chloride

Overview

Description

2-Hydroxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoyl chloride, featuring both hydroxyl and methoxy functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methoxybenzoyl chloride can be synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride. The reaction typically involves dissolving the acid in a solvent such as dichloromethane, followed by the addition of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is then refluxed for a specific period, usually around 1 hour, to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form esters, amides, and other derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of the compound from its corresponding acid.

N,N-Dimethylformamide (DMF): Acts as a catalyst in the synthesis process.

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Major Products Formed

Esters and Amides: Formed through substitution reactions with alcohols and amines.

Biaryl Compounds: Formed through coupling reactions with aryl boronic acids.

Scientific Research Applications

2-Hydroxy-4-methoxybenzoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

Biological Studies: Used in the modification of peptides and proteins for research purposes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-4-methoxybenzoic Acid: The precursor in the synthesis of 2-Hydroxy-4-methoxybenzoyl chloride.

4-Methoxybenzoyl Chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.

2-Hydroxybenzoyl Chloride: Lacks the methoxy group, affecting its chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and material science .

Biological Activity

2-Hydroxy-4-methoxybenzoyl chloride (HMB) is an aromatic acyl chloride with notable biological activity. This compound, characterized by its hydroxyl and methoxy substituents on the benzene ring, has been studied for its potential applications in medicinal chemistry and biochemistry. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.593 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Groups : Hydroxyl group, methoxy group, acyl chloride

The compound is synthesized through the reaction of 2-hydroxy-4-methoxybenzoic acid with thionyl chloride, which efficiently converts the carboxylic acid into the corresponding acyl chloride .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds, particularly derivatives like 2-hydroxy-4-methoxybenzaldehyde. This compound demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml. The mechanism involved disruption of bacterial cell membranes and biofilm dislodgment, showcasing its potential as a lead structure for new antibacterial agents .

Anti-inflammatory Activity

The ability of HMB to modify biomolecules through acylation suggests its role in anti-inflammatory pathways. Compounds similar to HMB have been observed to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression, which are critical in inflammatory responses . This inhibition is thought to occur via suppression of the NF-κB signaling pathway.

Anticancer Potential

Research has indicated that derivatives of HMB may possess anticancer properties. For instance, studies involving novel ligands derived from HMB have shown activity against various cancer cell lines by modulating specific molecular targets related to cell proliferation and apoptosis . The exact mechanisms are still under investigation but suggest potential pathways for therapeutic applications.

The biological activity of HMB is primarily attributed to its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions with biological molecules such as proteins and nucleic acids, potentially altering their functions . The unique combination of functional groups allows HMB to interact effectively with various biological targets.

Case Studies

- Antibacterial Study :

- Toxicity Studies :

- Anticancer Activity :

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibacterial | Effective against MRSA | MIC = 1024 µg/ml; biofilm dislodgment |

| Anti-inflammatory | Inhibits iNOS and COX-2 | Suppresses NF-κB pathway |

| Anticancer | Modulates cancer cell proliferation | Induces apoptosis in various cancer cell lines |

| Toxicity | Evaluated in rodent models | Increased liver/kidney weights at high doses |

Properties

IUPAC Name |

2-hydroxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDXQSWYNEJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630777 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15198-08-0 | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15198-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.